Tert-butyl 7-(2-cyanoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Overview
Description
Tert-butyl 7-(2-cyanoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a chemical compound with a complex structure that includes a naphthyridine core, a cyanoethyl group, and a tert-butyl ester
Preparation Methods
The synthesis of Tert-butyl 7-(2-cyanoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-aminopropanenitrile with di-tert-butyl dicarbonate in the presence of a base such as calcium carbonate in a solvent like dioxane-water mixture . The reaction is carried out at low temperatures and then allowed to reach room temperature overnight to yield the desired product.
Chemical Reactions Analysis
Tert-butyl 7-(2-cyanoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Scientific Research Applications
Tert-butyl 7-(2-cyanoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure.
Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of Tert-butyl 7-(2-cyanoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The cyanoethyl group can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The naphthyridine core can intercalate with DNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar compounds to Tert-butyl 7-(2-cyanoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate include:
Tert-butyl carbamate: A simpler compound with a tert-butyl ester and carbamate group.
Tert-butyl (2-cyanoethyl)carbamate: Similar in structure but lacks the naphthyridine core.
3-Aminopropanenitrile: A precursor in the synthesis of the target compound
Properties
IUPAC Name |
tert-butyl 7-(2-cyanoethyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-11-5-6-12-8-9-13(7-4-10-17)18-14(12)19/h8-9H,4-7,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSSQGJNYZQDAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301117190 | |
Record name | 1,8-Naphthyridine-1(2H)-carboxylic acid, 7-(2-cyanoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301117190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416438-77-1 | |
Record name | 1,8-Naphthyridine-1(2H)-carboxylic acid, 7-(2-cyanoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416438-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Naphthyridine-1(2H)-carboxylic acid, 7-(2-cyanoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301117190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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